molecular formula C18H12FN3O4 B2419112 2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide CAS No. 895789-53-4

2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2419112
CAS No.: 895789-53-4
M. Wt: 353.309
InChI Key: XJPPOZAJAKXVGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones and 1-aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones was achieved via the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by single crystal X-ray diffraction . The crystal is tetragonal, the P -42 (1) c space group with a = 11.0922 (6) Å, b = 11.0922 (6) Å, c = 28.6271 (15) Å, V = 3522.2 (3) Å 3, Z = 8, d x = 1.325 g/cm 3, F (000) = 1472, μ = 0.095 mm −1, Mo K α radiation (λ = 0.71073), R = 0.0505, wR = 0.1090 for 2433 observed reflections with I > 2σ (I) .

Scientific Research Applications

Radioligand Development for PET Imaging

Research by Dollé et al. (2008) discusses the development of DPA-714, a compound closely related to 2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide, as a radioligand for PET imaging. This work highlights the use of fluorine-18 labeling in the compound for in vivo imaging of neuroinflammatory processes, demonstrating its application in studying translocator protein (18 kDa) with PET technology (Dollé et al., 2008).

Peripheral Benzodiazepine Receptor Studies

Fookes et al. (2008) synthesized and evaluated derivatives, including PBR102 and PBR111, which are structurally similar to the compound . They found these derivatives have high in vitro affinity and selectivity for peripheral benzodiazepine receptors. This indicates the compound's potential application in studying neurodegenerative disorders through positron emission tomography (Fookes et al., 2008).

Neuroinflammation Imaging and PET Radiotracers

Damont et al. (2015) explored a series of pyrazolo[1,5-a]pyrimidines, structurally similar to the compound of interest, for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. The findings support its potential use as an in vivo PET-radiotracer for neuroinflammation imaging (Damont et al., 2015).

Anticancer Activities

Fallah-Tafti et al. (2011) reported on a compound, KX2-391, with structural similarities, demonstrating selective Src substrate binding site inhibitory activity. This indicates potential applications in anticancer research, especially in understanding the role of certain molecular structures in inhibiting cancer cell proliferation (Fallah-Tafti et al., 2011).

Antitumor Potential

Xiong Jing (2011) synthesized derivatives from L-tyrosine methyl ester and D-tyrosine ethyl ester, showing selective anti-tumor activities. This suggests potential applications of the compound in antitumor research, especially in the context of its structural variations (Xiong Jing, 2011).

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O4/c19-10-5-7-11(8-6-10)22-17(24)16-15(21(18(22)25)9-14(20)23)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H2,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPPOZAJAKXVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)N)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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